molecular formula C7H15NO B102694 3-(Dimethylamino)-2,2-dimethylpropanal CAS No. 15451-14-6

3-(Dimethylamino)-2,2-dimethylpropanal

Cat. No. B102694
CAS RN: 15451-14-6
M. Wt: 129.2 g/mol
InChI Key: NYUOVICEZDPRBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the reaction of N-acetylglycine with N,N-dimethylformamide and phosphorus oxychloride to produce methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, which is a versatile reagent for synthesizing heterocyclic systems . Another example is the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol to produce methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate . These methods demonstrate the potential pathways that could be adapted for the synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal.

Molecular Structure Analysis

The molecular structure of compounds related to 3-(Dimethylamino)-2,2-dimethylpropanal has been studied using various techniques. For instance, the orientation around the double bond for methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate was established by X-ray analysis . Additionally, the crystal structures of 2-(Dimethylamino)-1,3-dithiocyanatopropane and its isomer were determined by X-ray single-crystal diffraction, revealing bond lengths and interactions that stabilize the crystal structures .

Chemical Reactions Analysis

The reactivity of dimethylamino-substituted compounds is highlighted in their ability to form various heterocyclic systems. For example, methyl 2-acetylamino-3-dimethylaminopropenoate reacts with N-nucleophiles and C-nucleophiles to produce substituted pyranones and fused pyranones . These reactions are indicative of the potential chemical reactions that 3-(Dimethylamino)-2,2-dimethylpropanal may undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(Dimethylamino)-2,2-dimethylpropanal are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the solubility behavior of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in water and other solvents has been described . Additionally, the thermodynamic properties of 2-(Dimethylamino)-1,3-dithiocyanatopropane and its isomer have been investigated using DFT and MP2 calculations . These studies provide a basis for understanding the physical and chemical behavior of dimethylamino-substituted compounds.

Scientific Research Applications

  • Fluorescence Behavior in Solvents : The fluorescence behavior of derivatives of 3-(Dimethylamino)-2,2-dimethylpropanal, such as 3-(dimethylamino)-8,9,10,11-tetrahydro-7H-cyclohepta[α]naphthalen-7-one, in mixtures of toluene and alcohol is explained by a three-step preferential solvation model. This model helps in understanding the solvatochromic shifts due to hydrogen bonding and polarity changes (Daneri & Abelt, 2015).

  • Chemical Synthesis and Potential Antidepressant Agents : A series of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, related to 3-(Dimethylamino)-2,2-dimethylpropanal, were synthesized and evaluated as potential antidepressant agents. These compounds exhibited less peripheral anticholinergic effects compared to imipramine (Clark et al., 1979).

  • Pharmacological Properties : Research on 3-Dimethylamino-2-methyl-1-phenyl-1-o-tolylpropanol, a compound structurally related to 3-(Dimethylamino)-2,2-dimethylpropanal, showed both stimulant and depressant effects in laboratory animals, including notable anticonvulsant activity (Barrón et al., 1965).

  • Reactions with Phenols and Halogen Aromatics : The reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with phenols and aryl halides have been studied, demonstrating interesting chemical behaviors and product formations (Chandrasekhar et al., 1977).

  • Gas-Phase Synthesis and Characterization of Azaphosphirenium Ion : The gas-phase synthesis of the 3-(dimethylamino)-1,1-dimethyl-1H-azaphosphiren-1-ium ion, a novel compound, was achieved through electron ionization and demetalation of a ferriphosphaalkene (Moraes et al., 2001).

  • NMR Assignment of a New Organocatalyst : A study focused on the nuclear magnetic resonance (NMR) assignment of a derivative of a new chiral organocatalyst, which is related to 3-(Dimethylamino)-2,2-dimethylpropanal, to understand its catalyzing mechanism (Yan-fang, 2008).

  • Synthesis of Gemini Quaternary Ammonium Salt Surfactants : Research into the synthesis of dissymmetric Gemini quaternary ammonium salt cationic surfactants with ester bonds used derivatives of 3-(Dimethylamino)-2,2-dimethylpropanal, highlighting its utility in surfactant chemistry (Qun, 2008).

Safety And Hazards

DMAPA is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals .

properties

IUPAC Name

3-(dimethylamino)-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,6-9)5-8(3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUOVICEZDPRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065891
Record name Propanal, 3-(dimethylamino)-2,2-dimethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID1065891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-2,2-dimethylpropanal

CAS RN

15451-14-6
Record name 3-Dimethylamino-2,2-dimethylpropionaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15451-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-3-(dimethylamino)propionaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015451146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanal, 3-(dimethylamino)-2,2-dimethyl-
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Record name Propanal, 3-(dimethylamino)-2,2-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethylamino)-2,2-dimethylpropionaldehyde
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Record name 2,2-DIMETHYL-3-(DIMETHYLAMINO)PROPIONALDEHYDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MB Gazizov, RA Khairullin, AI Alekhina… - Russian Journal of …, 2011 - Springer
Hitherto the functionally substituted aldehydes were not introduced into the new version of the Birum reaction. We first used the readily accessible 3-(dimethylamino)-2, 2-…
Number of citations: 4 link.springer.com
R McCrindle, G Ferguson, MA Khan… - Journal of the …, 1981 - pubs.rsc.org
Reaction of either cis-(1a) or trans-4-methoxy-2,2,N,N-tetramethylbut-3-enylamine (1b) with PdCl2·2PhCN afforded only the cis-vinyl ether chelate [PdCl2(NMe2CH2CMe2CHCHOMe)], …
Number of citations: 12 pubs.rsc.org
MB Gazizov, VV Zverev, RA Khairullin… - Russian Journal of …, 2011 - Springer
O,O-Dialkyl [1-hydroxy-3-(dialkylamino)-2,2-dimethylpropyl]phosphonates were prepared for the first time. By means of NMR 1 H, IR spectroscopy and quantum-chemical calculations …
Number of citations: 6 link.springer.com
BO LAMM, K NORDFÄLT - Acta Chem. Scand, 1970 - actachemscand.org
In a recent kinetic study of base catalysis in the reactions between 2, 6-dinitroanisole and a series of polymethylenediamines having different chain lengths, Palmertz and Lamm3 found …
Number of citations: 0 actachemscand.org
M Smit, M Lutz - SN Applied Sciences, 2020 - Springer
Modified chitosan and modified poly(styrene-alt-maleic anhydride) (SMA) were synthesized and utilized to coat superparamagnetic magnetite nanoparticles (SPMNs) to act as potential …
Number of citations: 3 link.springer.com
H Pesch - 2020 - scholar.sun.ac.za
Chitosan is an abundantly found polysaccharide with known antimicrobial, biodegradable and nontoxic properties. Chitosan has been used in drug delivery systems and as partial …
Number of citations: 0 scholar.sun.ac.za
M Smit - 2022 - scholar.sun.ac.za
Tuberculosis (TB) can be classified as a neglected disease where an estimated one fourth of the world’s population could be infected with Mycobacterium tuberculosis (Mtb) in the form …
Number of citations: 0 scholar.sun.ac.za
M Smit - 2018 - scholar.sun.ac.za
The World Health Organization (WHO) determined that 10.4 million people died of tuberculosis (TB) in 2015 which makes TB the number one cause of death from a preventable …
Number of citations: 6 scholar.sun.ac.za
MB Gazizov, RA Khairullin, AI Alekhina… - Russian Journal of …, 2011 - Springer
We first found that dialkylamino-substituted aldehydes I react with carboxylic acids anhydrides II under mild conditions without any catalyst. disappearance of the aldehyde proton signal …
Number of citations: 4 link.springer.com

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